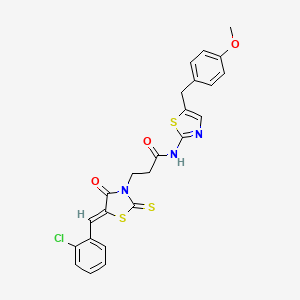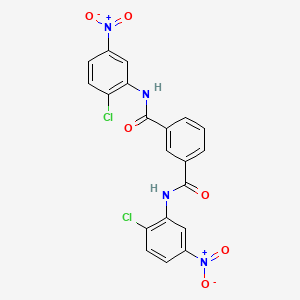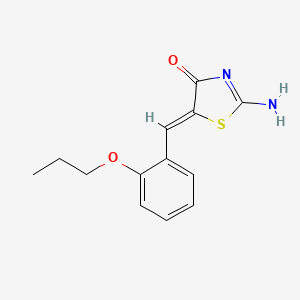![molecular formula C23H20ClN3O2 B11695809 N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B11695809.png)
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and clinical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine is unique due to its specific structural features, such as the presence of both benzimidazole and dimethoxyphenyl groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H20ClN3O2 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
(E)-N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C23H20ClN3O2/c1-28-21-12-9-17(13-22(21)29-2)14-25-23-26-19-5-3-4-6-20(19)27(23)15-16-7-10-18(24)11-8-16/h3-14H,15H2,1-2H3/b25-14+ |
Clave InChI |
MYECQEXMYQWWPG-AFUMVMLFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
![3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695729.png)
![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695743.png)
![3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11695747.png)
![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11695767.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11695776.png)

